molecular formula C14H18O5S B7114521 3-[(2-Propan-2-yloxyphenyl)methylsulfonyl]oxolan-2-one

3-[(2-Propan-2-yloxyphenyl)methylsulfonyl]oxolan-2-one

Cat. No.: B7114521
M. Wt: 298.36 g/mol
InChI Key: FVEKEWXWXJTIJU-UHFFFAOYSA-N
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Description

3-[(2-Propan-2-yloxyphenyl)methylsulfonyl]oxolan-2-one is a chemical compound with a complex structure that includes an oxolan-2-one ring and a sulfonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Propan-2-yloxyphenyl)methylsulfonyl]oxolan-2-one typically involves multiple steps. One common method involves the reaction of 2-propan-2-yloxybenzyl chloride with sodium sulfite to form the corresponding sulfonyl chloride. This intermediate is then reacted with oxolan-2-one under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Propan-2-yloxyphenyl)methylsulfonyl]oxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfide derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are used under controlled conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

3-[(2-Propan-2-yloxyphenyl)methylsulfonyl]oxolan-2-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.

    Biology: Studied for its potential as an enzyme inhibitor due to its sulfonyl group.

    Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(2-Propan-2-yloxyphenyl)methylsulfonyl]oxolan-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-[(2-Methoxyphenyl)methylsulfonyl]oxolan-2-one: Similar structure but with a methoxy group instead of a propan-2-yloxy group.

    3-[(2-Ethoxyphenyl)methylsulfonyl]oxolan-2-one: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.

Uniqueness

3-[(2-Propan-2-yloxyphenyl)methylsulfonyl]oxolan-2-one is unique due to the presence of the propan-2-yloxy group, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its potential as a versatile reagent in organic synthesis and its efficacy in biological applications.

Properties

IUPAC Name

3-[(2-propan-2-yloxyphenyl)methylsulfonyl]oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5S/c1-10(2)19-12-6-4-3-5-11(12)9-20(16,17)13-7-8-18-14(13)15/h3-6,10,13H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEKEWXWXJTIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1CS(=O)(=O)C2CCOC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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